molecular formula C21H22N2O3 B2898749 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 1904320-72-4

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2898749
CAS No.: 1904320-72-4
M. Wt: 350.418
InChI Key: RBPFKWXVPBHADZ-UHFFFAOYSA-N
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Description

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound features a quinoline scaffold linked via an ether bond to a piperidine ring that is further functionalized with a 2,5-dimethylfuran-3-carbonyl group. The quinoline moiety is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific molecular architecture of this compound, particularly the furan-carbonyl-piperidine extension, suggests potential for interaction with various enzymatic targets and may enhance its physicochemical properties, such as membrane permeability. Potential Research Applications: This compound is of significant interest for investigating new therapeutic agents. Quinoline derivatives have been extensively studied for their antiprotozoal activities, particularly against malaria . Additionally, the structural motif is common in molecules evaluated for anticancer properties, as some quinoline-based compounds can interact with enzymes like DT-diaphorase (NQO1), leading to the generation of reactive oxygen species and cytotoxicity in cancer cell lines . The hybrid structure, incorporating a furan and a piperidine, may also be explored for its potential antibacterial and antifungal activities, as similar derivatives have shown promise in these areas . Research Use Only: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-13-18(15(2)25-14)21(24)23-11-8-17(9-12-23)26-19-7-3-5-16-6-4-10-22-20(16)19/h3-7,10,13,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFKWXVPBHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives.

    Coupling with Quinoline: The piperidine intermediate is then coupled with a quinoline derivative. This step may involve nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the quinoline ring, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated quinoline derivatives.

Scientific Research Applications

8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and quinoline components.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving quinoline-binding proteins or enzymes.

Mechanism of Action

The mechanism of action of 8-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}quinoline depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.

    Materials Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., Compound II ) often exhibit greater conformational rigidity and basicity, which could influence receptor binding kinetics. The target compound’s piperidine moiety may offer better metabolic stability.
  • Biological Activity : While DMPI demonstrates anti-MRSA synergy, the dimethylfuran group in the target compound may confer unique activity against fungal or Gram-negative pathogens due to increased lipophilicity.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Piperidine-based compounds (e.g., Compound I ) form chains via C–H⋯H interactions (67.5% Hirshfeld surface), whereas the dimethylfuran group may introduce π-π stacking or furan-oxygen hydrogen bonding, altering solubility and stability.
  • Thermal Properties : Derivatives like those in exhibit high thermal stability (DSC endo peaks at ~297°C), suggesting the target compound could similarly withstand formulation processes.

Q & A

Q. Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of the acyl intermediate.
  • Excess DIAD (1.5 eq) improves coupling efficiency.

What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is required:

  • 1H/13C NMR : Key signals include the quinoline aromatic protons (δ 8.5–7.5 ppm), piperidine methylene (δ 3.8–3.2 ppm), and dimethylfuran methyl groups (δ 2.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) bonds .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺, calculated m/z: 393.18) and fragments (e.g., loss of dimethylfuran moiety) .

Validation : Compare data with structurally analogous compounds, such as 8-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}quinoline, to identify substituent-specific shifts .

How can researchers design initial biological activity screens for this compound?

Methodological Answer:
Prioritize targets based on structural analogs:

Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates. The dimethylfuran group may enhance hydrophobic binding .

Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and non-cancerous cells (HEK293) to assess selectivity .

Receptor binding : Screen for GPCR activity via cAMP or calcium flux assays, leveraging the piperidine moiety’s affinity for amine receptors .

Controls : Include a non-functionalized quinoline (e.g., 8-hydroxyquinoline) to isolate the impact of the piperidine-furan substituent .

Advanced Research Questions

How do structural modifications at the piperidine or furan positions affect target binding?

Methodological Answer:

  • SAR Strategy :
    • Piperidine : Replace the 2,5-dimethylfuran group with other acyl moieties (e.g., 3-fluorophenylsulfonyl) to alter steric bulk and polarity .
    • Furan : Vary methyl groups to ethyl or halogens (Cl/F) to modulate electron density and metabolic stability .

Q. Binding Analysis :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets. The furan’s methyl groups show van der Waals contacts with hydrophobic residues (e.g., Leu838 in EGFR) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH changes upon substitution .

How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction :

    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., furan ring oxidation). Introduce electron-withdrawing groups to reduce CYP3A4 affinity .
    • Glucuronidation : Simulate phase II metabolism via molecular dynamics (GROMACS) to assess conjugation likelihood at the quinoline oxygen .
  • Toxicity Screening :

    • hERG Inhibition : Patch-clamp assays determine cardiac risk. Piperidine derivatives with bulky substituents show reduced hERG binding .
    • Ames Test : Prioritize compounds with low mutagenic potential using bacterial reverse mutation assays (S. typhimurium TA98/TA100) .

How should contradictory data in biological assays be resolved?

Methodological Answer:
Case Example : Discrepancies in IC50 values across labs may arise from:

  • Assay Conditions : Variances in ATP concentration (10 μM vs. 100 μM) in kinase assays. Standardize using the ADP-Glo™ protocol .
  • Compound Solubility : Use DMSO stock solutions ≤0.1% to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

Q. Statistical Validation :

  • Perform dose-response curves in triplicate (n=3) with orthogonal assays (e.g., Western blot for target inhibition alongside cell viability) .

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